molecular formula C10H10OS B3267470 (6-Methylbenzo[b]thiophen-3-yl)methanol CAS No. 451524-35-9

(6-Methylbenzo[b]thiophen-3-yl)methanol

Cat. No.: B3267470
CAS No.: 451524-35-9
M. Wt: 178.25 g/mol
InChI Key: CIFANOMNOUQPIS-UHFFFAOYSA-N
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Description

(6-Methylbenzo[b]thiophen-3-yl)methanol is a chemical compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylbenzo[b]thiophen-3-yl)methanol typically involves the functionalization of the benzothiophene core. One common method is the Friedel-Crafts alkylation, where a benzothiophene derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. Another approach involves the reduction of a corresponding ketone or aldehyde derivative using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(6-Methylbenzo[b]thiophen-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could yield various halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Methylbenzo[b]thiophen-3-yl)methanol is not well-characterized. similar benzothiophene derivatives are known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methylbenzo[b]thiophen-3-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the benzothiophene core.

Properties

IUPAC Name

(6-methyl-1-benzothiophen-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-2-3-9-8(5-11)6-12-10(9)4-7/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFANOMNOUQPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290037
Record name 6-Methylbenzo[b]thiophene-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

451524-35-9
Record name 6-Methylbenzo[b]thiophene-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=451524-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylbenzo[b]thiophene-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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